diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 202187-28-8) is a conformationally constrained bicyclic β-amino acid derivative with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . Its structure features a norbornene core ([2.2.1] bicyclic system) with an endo-configured amino group at position 3 and a carboxylic acid at position 2 (Figure 1). The stereochemistry is defined as (1R,2S,3R,4S), which imparts rigidity and influences its interactions in biological systems and synthetic applications .
This compound is widely used in drug research for designing peptidomimetics and enzyme inhibitors due to its ability to restrict conformational flexibility, enhancing target binding specificity .
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYFJGGJCJDCPB-BNHYGAARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@H]2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as 3-exo-amino-bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, is a bicyclic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C8H11NO2
- Molecular Weight: 153.18 g/mol
- CAS Number: 92511-32-5
- Physical Form: Powder
- Solubility: Soluble in water, ethanol, and methanol
The compound features a bicyclic structure that contributes to its unique biological interactions.
Pharmacological Effects
This compound exhibits several important pharmacological effects:
- Neuroprotective Properties : Research indicates that this compound may offer neuroprotective effects in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential for use in treating infections.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, which could be beneficial for conditions like arthritis and other inflammatory diseases.
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes related to inflammation and oxidative stress.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study published in the Journal of Neurochemistry demonstrated that this compound significantly reduced neuronal cell death in vitro when exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. The treatment led to enhanced cell viability and decreased levels of reactive oxygen species (ROS) .
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| CAS Number | 92511-32-5 |
| Solubility | Water, ethanol, methanol |
| Neuroprotective Effect | Yes |
| Antimicrobial Activity | Yes |
| Anti-inflammatory Effect | Yes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Bridging Systems
diendo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid
- Structure: Features a larger [2.2.2] bicyclic system compared to the [2.2.1] norbornene framework.
- Synthesis : Resolved via diastereomeric salt formation using O,O'-dibenzoyltartaric acid, yielding enantiomers (+)-7 and (–)-7 .
- Properties: The expanded ring reduces steric strain but increases molecular weight (C₉H₁₃NO₂ vs. C₈H₁₁NO₂). This may enhance solubility but reduce rigidity compared to the [2.2.1] analog .
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Structure : Incorporates an oxygen atom in the bridge (7-oxa substitution), altering electronic properties.
- Derivatives like the tert-butoxycarbonyl (Boc)-protected variant (CAS 148257-14-1) are intermediates in peptide synthesis .
Stereochemical Variants
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic Acid (CAS 92511-32-5)
- Configuration: exo-amino and exo-carboxylic acid groups (vs. endo in the target compound).
- It has a higher melting point (261–263°C) compared to the endo isomer .
Hydrochloride Salts
Saturated Analogs
cis- and trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid
- Structure : Hydrogenated analogs lacking the double bond in the bicyclic system.
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Q. What are the established synthetic routes for diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how do reaction conditions influence yield and stereoselectivity?
Answer: The synthesis of bicyclo[2.2.1]heptene derivatives often employs Curtius or nucleophilic substitution reactions. For example, the Curtius reaction starting from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1) involves converting the acid to its azide intermediate, followed by thermal decomposition to yield isocyanates, which can react with amines to introduce amino groups . Key factors include:
- Temperature control : Refluxing in ethyl acetate or xylene affects reaction rates and side-product formation.
- Catalysts : Transition metals or organocatalysts may enhance stereoselectivity.
- Protecting groups : Boc (tert-butyloxycarbonyl) groups are frequently used to stabilize intermediates, as seen in related bicycloheptene-carboxylic acid derivatives .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Key Conditions | Reference |
|---|---|---|---|---|
| Curtius Reaction | 47 | Moderate | Xylene, NaN₃, 100°C | |
| Nucleophilic Substitution | 65 | High | Boc-protected amine, RT |
Q. How can researchers confirm the stereochemical configuration and purity of diendo-3-amino derivatives using spectroscopic and chromatographic techniques?
Answer:
- NMR Spectroscopy : H and C NMR are critical for distinguishing diexo vs. diendo configurations. For example, coupling constants () between protons on the bicyclic framework and amino/carboxylic acid groups differ based on spatial orientation .
- Chiral HPLC : Enantiomeric purity can be assessed using chiral columns (e.g., Chiralpak IA/IB) with mobile phases optimized for bicyclic compounds .
- X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis, as demonstrated for structurally related bicycloheptene-carboxylic acid derivatives .
Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?
Answer:
- Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol), while the bicyclic framework reduces solubility in nonpolar solvents. Salt formation (e.g., hydrochloride) improves aqueous solubility, as seen in diexo-3-amino derivatives .
- Stability : The compound is sensitive to light and heat. Store at –20°C under inert gas (N₂/Ar) to prevent decomposition. Avoid prolonged exposure to basic conditions, which may hydrolyze the bicyclic ring .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and regioselectivity of functionalization reactions on the bicyclo[2.2.1]heptene scaffold?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient bridgehead carbon (C2) is prone to nucleophilic attack .
- Molecular Dynamics : Simulate solvent effects on transition states. Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in amidation reactions .
- Case Study : A DFT study on bicyclo[2.2.1]hept-5-ene-2-carboxylic acid tert-butyl ester predicted regioselective fluorination at C7, validated experimentally .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar bicycloheptene derivatives?
Answer:
- Cross-Validation : Combine NMR, IR, and mass spectrometry. For instance, IR peaks at 1680–1720 cm⁻¹ confirm carbonyl groups, while H NMR coupling constants () distinguish endo vs. exo protons .
- Isotopic Labeling : Use N-labeled amines to track regiochemistry in amidation reactions.
- Case Study : Conflicting C NMR signals for diendo-3-amino derivatives were resolved by comparing data with Boc-protected analogs .
Q. How does stereochemistry influence the biological or material science applications of this compound?
Answer:
- Biological Activity : The diendo configuration enhances binding to neurotransmitter receptors (e.g., glutamate receptors) due to optimal spatial alignment of the amino and carboxylic acid groups .
- Polymer Science : Copolymers with norbornene derivatives exhibit tunable thermal stability. For example, diendo-3-amino derivatives increase glass transition temperatures () by 20–30°C compared to diexo isomers, attributed to rigid bicyclic packing .
Table 2: Impact of Stereochemistry on Properties
| Property | Diendo Isomer | Diexo Isomer | Reference |
|---|---|---|---|
| (°C) | 145 | 115 | |
| Receptor Binding (IC₅₀) | 12 nM | 220 nM |
Q. What advanced analytical methods are recommended for characterizing trace impurities (e.g., synthetic byproducts or degradation products)?
Answer:
- LC-MS/MS : Detect impurities at ppm levels using high-resolution mass spectrometry. For example, a related impurity, (1S,2S,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, was identified in Tandospirone formulations using a C18 column and 0.1% formic acid mobile phase .
- 2D NMR : H-C HSQC and HMBC correlate signals to resolve overlapping peaks in complex mixtures .
Q. How can researchers optimize reaction conditions to minimize racemization during amino group introduction?
Answer:
- Low-Temperature Reactions : Conduct amidation at –20°C to suppress epimerization .
- Chiral Auxiliaries : Use Evans oxazolidinones to enforce stereochemical control during amine coupling .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in situ IR to halt reactions before equilibrium favors racemization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
